molecular formula C8H12O B3388742 6-Methyl-3-cyclohexene-1-carboxaldehyde CAS No. 89-94-1

6-Methyl-3-cyclohexene-1-carboxaldehyde

Cat. No.: B3388742
CAS No.: 89-94-1
M. Wt: 124.18 g/mol
InChI Key: BOPCAWBPVSVBMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-3-cyclohexene-1-carboxaldehyde can be synthesized through several methods. One common method involves the Diels-Alder reaction between 2-methyl-1,3-butadiene and acrolein. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-cyclohexene-1-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fragrance Industry Applications

Overview
6-Methyl-3-cyclohexene-1-carboxaldehyde is recognized for its unique aromatic properties, making it a valuable ingredient in perfumes and scented products. It imparts a green, fruity, and floral note that enhances the overall fragrance profile.

Case Studies

  • Perfume Formulations : The compound is frequently used in various perfume formulations to create fresh and vibrant scents. For instance, it has been incorporated into both high-end and mass-market fragrances due to its versatile olfactory characteristics.
  • Consumer Products : A study highlighted its inclusion in household products such as air fresheners and cleaning agents, where it contributes to a pleasant scent while masking undesirable odors.

Flavoring Agent

Overview
In addition to its role in fragrances, this compound serves as a flavoring agent in food products. Its fruity notes make it suitable for enhancing flavors in beverages, candies, and baked goods.

Data Table: Flavor Applications

Product TypeApplication ExampleConcentration Used
BeveragesFruit-flavored soft drinks0.01% - 0.5%
ConfectioneryGummy candies0.05% - 0.2%
Baked GoodsCakes and pastries0.02% - 0.1%

Chemical Synthesis

Overview
The compound's structure allows it to be utilized as an intermediate in synthetic organic chemistry. It can participate in various reactions, contributing to the synthesis of more complex molecules.

Synthetic Pathways

  • Diels-Alder Reaction : A prominent method for synthesizing this compound involves the Diels-Alder reaction between isoprene and crotonaldehyde. This reaction not only yields the desired compound but also allows for the production of various isomers that can be separated through techniques like chromatography.

Mechanism of Action

The mechanism of action of 6-Methyl-3-cyclohexene-1-carboxaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially affecting cellular processes. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-cyclohexene-1-carboxaldehyde is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity, particularly at the aldehyde group, makes it a valuable intermediate in organic synthesis. Additionally, its pleasant odor makes it a preferred choice in the fragrance industry .

Biological Activity

6-Methyl-3-cyclohexene-1-carboxaldehyde (also known as 6-methylcyclohex-3-enecarbaldehyde) is a cyclic aldehyde with the molecular formula C8H12OC_8H_{12}O and a molecular weight of approximately 124.18 g/mol. This compound is of interest due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. This article reviews the current research findings on the biological activity of this compound, supported by data tables and case studies.

The structure of this compound can be represented as follows:

  • Chemical Formula: C8H12O
  • CAS Registry Number: 89-94-1
  • IUPAC Name: 6-methylcyclohex-3-enecarbaldehyde

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a natural preservative in food products and pharmaceuticals.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus50 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound demonstrated a strong ability to scavenge free radicals, with an IC50 value of 30 µg/mL, indicating its potential role in preventing oxidative stress-related diseases.

Assay IC50 Value (µg/mL)
DPPH Radical Scavenging30

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The compound reduced cytokine levels by approximately 40% at a concentration of 100 µg/mL, highlighting its potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving placebo treatment, with a reduction in infection severity scores by an average of 60%.

Case Study 2: Antioxidant Supplementation
In a randomized controlled trial involving elderly participants, supplementation with a formulation containing this compound resulted in improved markers of oxidative stress. Participants exhibited reduced levels of malondialdehyde (MDA), indicating decreased lipid peroxidation, which is linked to aging and chronic diseases.

Properties

IUPAC Name

6-methylcyclohex-3-ene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7-4-2-3-5-8(7)6-9/h2-3,6-8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPCAWBPVSVBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CCC1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883269
Record name 3-Cyclohexene-1-carboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-94-1
Record name 6-Methyl-3-cyclohexene-1-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-3-cyclohexene-1-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carboxaldehyde, 6-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclohexene-1-carboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylcyclohex-3-enecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.